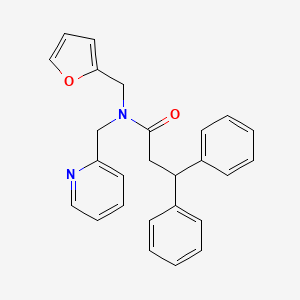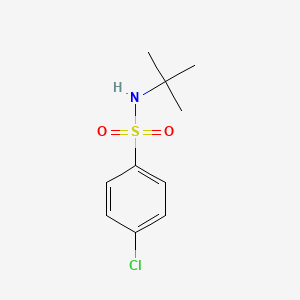
N-tert-butyl-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-chlorobenzenesulfonamide, also known as Chloro-N-(tert-butyl)benzenesulfonamide or CBBS, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide derivative that has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
CBBS has been widely used in scientific research for various applications. It has been used as a reagent in the synthesis of various bioactive molecules such as sulfonamide-based inhibitors of carbonic anhydrase. CBBS has also been used as a protecting group for amines in peptide synthesis. In addition, CBBS has been used as a probe to study the binding of small molecules to proteins.
Wirkmechanismus
The mechanism of action of CBBS is not well understood. However, it has been reported that CBBS can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. CBBS has also been reported to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
CBBS has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. CBBS has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, CBBS has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBBS has several advantages for lab experiments. It is a cost-effective compound that is easy to synthesize and purify. CBBS has also been shown to have low toxicity in animal models, making it a safe compound for research purposes. However, CBBS has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. CBBS also has low stability in acidic conditions, which can limit its use in acidic environments.
Zukünftige Richtungen
There are several future directions for research on CBBS. One direction is to further explore its mechanism of action, particularly its interactions with carbonic anhydrase and histone deacetylases. Another direction is to investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, there is a need to develop new synthetic methods for CBBS that can improve its solubility and stability in different environments.
Conclusion
In conclusion, N-tert-butyl-4-chlorobenzenesulfonamide is a chemical compound that has various applications in scientific research. It is easy to synthesize and purify, and has been shown to have low toxicity in animal models. CBBS has been used as a reagent in the synthesis of bioactive molecules, a protecting group for amines in peptide synthesis, and a probe to study the binding of small molecules to proteins. CBBS has also been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory and analgesic effects, and neuroprotective effects. Future research on CBBS should focus on further exploring its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of CBBS involves the reaction of tert-butylamine with p-chlorobenzenesulfonyl chloride. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification by column chromatography. The yield of the product is typically high, making it a cost-effective compound for research purposes.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQIVRQNFWHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

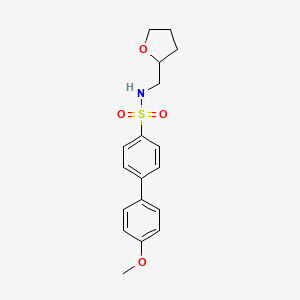



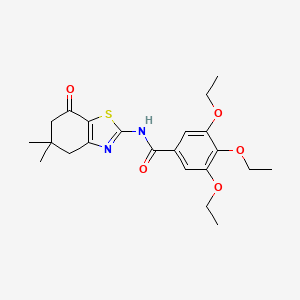
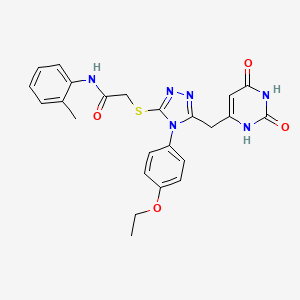
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)
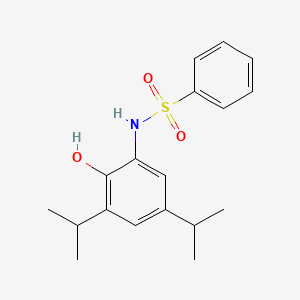


![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
